molecular formula C15H20O5 B8169122 Methyl 5-(3-(tert-butoxy)-3-oxopropyl)-2-hydroxybenzoate

Methyl 5-(3-(tert-butoxy)-3-oxopropyl)-2-hydroxybenzoate

Cat. No.: B8169122
M. Wt: 280.32 g/mol
InChI Key: NJEZYKOEQXLURN-UHFFFAOYSA-N
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Description

Methyl 5-(3-(tert-butoxy)-3-oxopropyl)-2-hydroxybenzoate: is an organic compound that belongs to the class of hydroxybenzoates. It is characterized by the presence of a tert-butoxy group, a hydroxybenzoate moiety, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-(tert-butoxy)-3-oxopropyl)-2-hydroxybenzoate typically involves the esterification of 5-(3-(tert-butoxy)-3-oxopropyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of tert-butyl protecting groups is common in organic synthesis to protect sensitive functional groups during multi-step reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group in the tert-butoxy moiety can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-(3-(tert-butoxy)-3-oxopropyl)-2-hydroxybenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .

Biology and Medicine

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways.

Industry

Industrially, this compound can be used in the production of polymers and as a precursor for the synthesis of various fine chemicals. Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of Methyl 5-(3-(tert-butoxy)-3-oxopropyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxybenzoate moiety can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The tert-butoxy group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(3-(tert-butoxy)-3-oxopropyl)-2-hydroxybenzoate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-hydroxy-5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-15(2,3)20-13(17)8-6-10-5-7-12(16)11(9-10)14(18)19-4/h5,7,9,16H,6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEZYKOEQXLURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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